Potassium Ethyl Carbonotrithioate (CAS 35444-20-3): Physicochemical Profiling and Synthetic Applications in Advanced Materials and Drug Discovery
Potassium Ethyl Carbonotrithioate (CAS 35444-20-3): Physicochemical Profiling and Synthetic Applications in Advanced Materials and Drug Discovery
Executive Summary
Potassium ethyl carbonotrithioate (also widely recognized as potassium ethyl trithiocarbonate) is a highly versatile sulfur-containing reagent. As a Senior Application Scientist, I have frequently leveraged its unique nucleophilic properties and chain-transfer capabilities across distinct disciplines—ranging from Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization in materials science to the heterolytic synthesis of organotrithio compounds in medicinal chemistry.
Unlike rigid templates that simply list properties, this technical guide is designed to map the causality between the molecular structure of potassium ethyl carbonotrithioate and its macroscopic reactivity. By understanding its physicochemical profile, researchers can optimize its use as a precursor for active macro-chain transfer agents (mCTAs) and as a sulfur synthon for complex heterocyclic frameworks.
Physicochemical Properties & Structural Causality
The reactivity of potassium ethyl carbonotrithioate is fundamentally governed by its C3H5KS3 structure. The trithiocarbonate core ( S=C(S−)−S−CH2CH3 ) features a highly delocalized negative charge across the sulfur atoms, rendering it an exceptional, soft nucleophile. The ethyl group provides sufficient lipophilicity for solubility in mixed organic-aqueous solvent systems, while the potassium counterion ensures excellent solubility in polar solvents like ethanol and water.
Quantitative Data Summary
| Property | Value | Source | Causality / Significance in Application |
| Molecular Formula | C3H5KS3 | 1[1] | Defines the reactive, soft-nucleophile trithiocarbonate core. |
| Molecular Weight | 176.4 g/mol | 1[1] | Critical for exact stoichiometric calculations in SN2 substitution reactions. |
| Boiling Point | 179.7 °C (at 760 mmHg) | 2[2] | Indicates moderate thermal stability; reactions should be kept well below this threshold to prevent thermal degradation. |
| Flash Point | 62.5 °C | 2[2] | Dictates standard flammable material handling protocols in ventilated fume hoods. |
| Density | 1.244 g/cm³ | 2[2] | Important for volumetric dosing when preparing concentrated stock solutions. |
Mechanistic Reactivity Profiles
Precursor for RAFT Chain Transfer Agents
In polymer chemistry, potassium ethyl carbonotrithioate is rarely the active chain transfer agent (CTA) itself; rather, it is the vital precursor. It undergoes highly efficient bimolecular nucleophilic substitution ( SN2 ) with alkyl halides to yield active organic trithiocarbonate RAFT agents. For instance, reacting it with a halogen-functionalized styrenic monomer (like 4-vinylbenzyl chloride) yields a macro-CTA capable of mediating the synthesis of self-healing multiphase polymers 3[3].
Heterocyclic Sulfur Synthon in Drug Discovery
In medicinal chemistry, the compound acts as a highly efficient C=S transfer agent. When reacted with ortho-substituted anilines or phenols (e.g., 2-amino-5-chlorophenol), the nucleophilic sulfur attacks the electrophilic centers, driving a cyclization reaction that yields mercapto-heterocycles like 2-mercapto-6-chlorobenzoxazole 4[4].
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating built-in quality control steps.
Protocol 1: Synthesis of an Active RAFT CTA (Ethyl Benzyl Trithiocarbonate)
Causality Focus: The reaction is kept at 0 °C initially to control the exothermic nature of the SN2 substitution and prevent the hydrolysis of the alkyl halide.
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Preparation: Dissolve 10.0 mmol of potassium ethyl carbonotrithioate in 20 mL of absolute ethanol in a round-bottom flask purged with nitrogen.
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Electrophile Addition: Cool the flask to 0 °C using an ice bath. Add 10.5 mmol of benzyl chloride dropwise over 15 minutes.
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Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
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Validation (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: 9:1 Hexane/Ethyl Acetate). The disappearance of the benzyl chloride spot and the emergence of a distinct yellow/orange spot confirms complete conversion.
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Isolation: Concentrate the mixture under reduced pressure. Partition the residue between dichloromethane (30 mL) and distilled water (30 mL). Extract the organic layer, wash with brine, and dry over anhydrous MgSO4 .
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Final Verification: Evaporate the solvent to yield the active CTA. Validate via 1H NMR; the benzylic protons will show a characteristic downfield shift due to the adjacent trithiocarbonate sulfur.
Workflow for synthesizing active RAFT agents from potassium ethyl carbonotrithioate.
Protocol 2: Synthesis of 2-Mercapto-6-chlorobenzoxazole
Causality Focus: Activated carbon (Norit) is used post-reflux to adsorb colored polymeric byproducts, ensuring the final product crystallizes with high purity. Acidification is required to protonate the intermediate thiolate, driving the precipitation of the final heterocycle 4[4].
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Reagent Assembly: In a 1 L round-bottom flask, combine 0.3 mol of 2-amino-5-chlorophenol and 0.33 mol of potassium ethyl carbonotrithioate.
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Solvation: Add 300 mL of 95% ethanol and 45 mL of distilled water.
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Thermal Cyclization: Heat the mixture to reflux with continuous magnetic stirring for exactly 3 hours.
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Purification: Cautiously add 12 g of activated carbon (Norit) to the hot mixture. Continue refluxing for an additional 10 minutes, then immediately filter the hot mixture through a Büchner funnel to remove the carbon.
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Precipitation: Heat the clear filtrate to 60-70 °C and add 300 mL of warm tap water. With vigorous stirring, slowly add a solution of 25 mL acetic acid in 50 mL water.
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Validation & Isolation: The self-validating cue is the immediate precipitation of glistening white crystals. Cool the mixture to 4 °C overnight, filter, wash with cold water, and dry in a vacuum oven.
Experimental workflow for synthesizing heterocycles using potassium ethyl carbonotrithioate.
References
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Google Patents. "US11111330B2 - Synthesis of multiphase self-healing polymers from commodity monomers." US Patent Office. Available at: [3]
